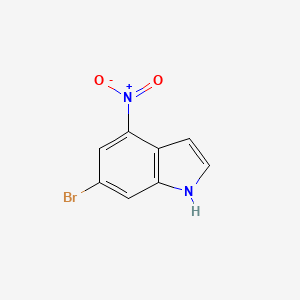

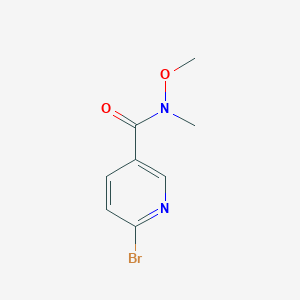

6-Bromo-N-methoxy-N-methylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-N-methoxy-N-methylnicotinamide is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar brominated and methoxylated nicotinamide derivatives. For instance, the synthesis of methyl 2-amino-6-methoxynicotinate is reported, which is a building block for fused 2-pyridones and involves microwave-induced regioselective methoxylation and esterification . Additionally, synthetic studies on N-Methoxy-9-methyl-9H-purin-6-amines provide insights into the behavior of N-methoxy compounds, including tautomerism and alkylation reactions .

Synthesis Analysis

The synthesis of related compounds involves advanced techniques such as microwave-induced reactions and flow reaction technologies. For example, the sequential microwave-induced regioselective 6-methoxylation and esterification followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions are key steps in the synthesis of methyl 2-amino-6-methoxynicotinate . These methods could potentially be adapted for the synthesis of 6-Bromo-N-methoxy-N-methylnicotinamide by incorporating a bromination step at the appropriate stage.

Molecular Structure Analysis

The molecular structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, has been elucidated using techniques such as IR, NMR, MS, and X-ray diffraction . The crystal structure analysis reveals the dihedral angle between substituted quinolyl and phenyl groups and the presence of weak hydrogen bonds that contribute to the three-dimensional structure of the molecule. These techniques and findings could be relevant to the structural analysis of 6-Bromo-N-methoxy-N-methylnicotinamide.

Chemical Reactions Analysis

The reactivity of N-methoxy compounds has been studied, showing that N-Methoxy-9-methyl-9H-purin-6-amines undergo tautomerism and can be alkylated with benzyl bromide, leading to a mixture of N-7- and N6-benzylated products . This suggests that 6-Bromo-N-methoxy-N-methylnicotinamide may also exhibit interesting reactivity patterns, particularly in the presence of electrophiles or nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylnicotinamide, a compound structurally similar to the one of interest, have been studied through crystallography. The compound crystallizes in the monoclinic system and exhibits hydrogen bonding between molecules . These properties are important for understanding the behavior of 6-Bromo-N-methoxy-N-methylnicotinamide in different environments and could influence its solubility, stability, and reactivity.

科学的研究の応用

Alternative Fumigants in Agriculture

Brominated compounds, such as methyl bromide, have been essential in agriculture for soil pest and disease control. Although methyl bromide's use is being phased out due to its ozone-depleting properties, research into alternative fumigants and application methods, including water-soluble formulations through drip irrigation systems, is ongoing. This approach could offer economical and environmentally friendly pest control solutions, highlighting the broader category of brominated compounds' potential in agriculture (Ajwa et al., 2002).

Antioxidant Activity Analysis

The study of antioxidants, including brominated phenols, is significant across various fields from food engineering to pharmacy. Analytical methods for determining antioxidant activity, such as the ORAC and FRAP tests, involve chemical reactions that could be relevant in analyzing brominated compounds like "6-Bromo-N-methoxy-N-methylnicotinamide" for their potential antioxidant properties (Munteanu & Apetrei, 2021).

Pharmacokinetics and Toxicology

Research on new psychoactive substances (NPS), including brominated compounds, focuses on understanding their pharmacokinetics and toxicology. This research is crucial for assessing the health risks and therapeutic potential of such compounds, including "6-Bromo-N-methoxy-N-methylnicotinamide," if applied in a similar context (Nugteren-van Lonkhuyzen et al., 2015).

Environmental and Water Treatment Technologies

Electrochemical processes for treating contaminated water involve understanding the role of bromide ions in the formation of toxic byproducts. Research in this area can provide insights into the environmental impact and potential applications of brominated compounds, including water treatment and pollutant degradation (Radjenovic & Sedlak, 2015).

Safety And Hazards

特性

IUPAC Name |

6-bromo-N-methoxy-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQQNLRKWKBQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-N-methoxy-N-methylnicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

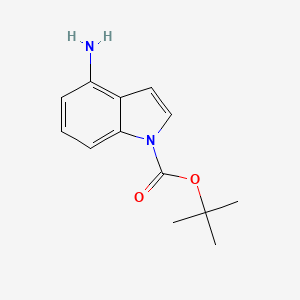

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)